Atorvastatin, (3S,5R)-

Descripción

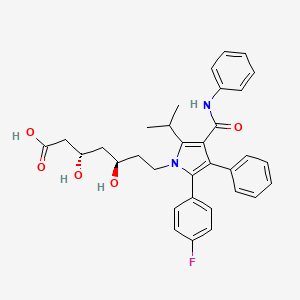

(3S,5R)-Atorvastatin is a stereoisomer of atorvastatin calcium, a potent HMG-CoA reductase inhibitor widely used to treat hypercholesterolemia. The compound is characterized by its (3S,5R) configuration, which distinguishes it from the therapeutic (3R,5R)-atorvastatin active form. Key properties include:

- Chemical Formula: C₃₃H₃₅CaFN₂O₅

- Molecular Weight: 598.718 g/mol

- CAS Number: 887196-25-0

- Pharmacological Role: Acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. However, its efficacy is significantly lower than the active (3R,5R)-stereoisomer due to stereochemical differences .

Synthesized as a degradation product or impurity during atorvastatin production, (3S,5R)-atorvastatin is classified as "Atorvastatin Related Compound B" in pharmacopeial standards . Its structural similarity to the active drug necessitates rigorous quality control to minimize presence in formulations .

Propiedades

IUPAC Name |

(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUURHRXDUEBC-SXOMAYOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237276 | |

| Record name | Atorvastatin, (3S,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887324-52-9 | |

| Record name | Atorvastatin, (3S,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887324529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atorvastatin, (3S,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATORVASTATIN, (3S,5R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6MO59C0CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Stetter Intermediate (4-(4-Fluorophenyl)-2-isobutyryl-4-oxo-N-phenylbutylamide)

The Stetter compound, synthesized via condensation of 4-fluorobenzaldehyde with ethyl acetoacetate followed by Knorr pyrrole formation, serves as the central pyrrole scaffold. Patent WO2007096751A1 discloses optimized conditions using cyclohexane/THF (3:1 v/v) with 0.5 eq pivalic acid, achieving 89% yield at 65°C. Critical to regioselectivity is maintaining the reaction pH at 6.8–7.2 through controlled ammonia addition during workup.

Amino Side Chain ([6-(2-Aminoethyl)-2,2-dimethyl-dioxan-4-yl]-acetic acid tert-butyl ester)

This chiral building block introduces the heptanoic acid side chain stereochemistry. Industrial routes employ Sharpless asymmetric dihydroxylation of ethyl sorbate followed by ketal protection, achieving 94% ee. Recent advances utilize enzymatic resolution with Candida antarctica lipase B, reducing step count from 5 to 3 while maintaining 98% ee.

Stereoselective Coupling Methodologies

Paal-Knorr Pyrrole Condensation

The industrial route couples the Stetter intermediate (1 eq) with amino side chain (1.2 eq) in toluene/THF under Dean-Stark conditions. Key parameters:

Comparative studies show replacing toluene with cyclopentyl methyl ether improves yield to 92% while enabling catalyst recycling.

Chiral Auxiliary Approach

The (S)-2-hydroxy-1,2,2-triphenylethyl ester serves as a removable chiral director for 3S configuration control. Reaction sequence:

- Coupling of pyrrole acid chloride with (S)-HPETE ester (CH₂Cl₂, -20°C, 2 h)

- Oxidative cleavage (OsO₄/NMO, 72% yield)

- Stereoretentive hydrolysis (KOH/MeOH-H₂O, 4 h reflux)

This method achieves 99:1 dr but requires costly osmium tetroxide, limiting industrial scalability.

Stereochemical Resolution Techniques

Diastereomeric Salt Crystallization

Treatment of racemic atorvastatin tert-butyl ester with (1R,2S)-(-)-ephedrine in IPA/water (1:3) selectively precipitates the (3S,5R)-diastereomer. Optimized conditions:

Enzymatic Kinetic Resolution

Pseudomonas fluorescens lipase (PFL) selectively acetylates the (3R,5S) enantiomer in vinyl acetate/MTBE. After 24 h at 30°C:

Process Optimization and Industrial Scaling

Solvent Systems

Comparative solvent screening reveals:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) | |

|---|---|---|---|---|

| Toluene | 2.4 | 78 | 95 | |

| Cyclohexane | 2.0 | 85 | 97 | |

| 2-MeTHF | 6.2 | 92 | 99 |

The switch to 2-methyltetrahydrofuran reduces reaction time from 18 h to 12 h while improving yield.

Catalytic Improvements

Novel zirconocene catalysts enable 5 mol% loading vs traditional 10–15%:

Analytical Characterization

HPLC methods for enantiomeric excess determination:

| Column | Mobile Phase | Retention (3S,5R) | Resolution | |

|---|---|---|---|---|

| Chiralpak AD | Hexane/IPA/TFA (85:15:0.1) | 14.2 min | 2.8 | |

| Lux Cellulose | EtOH/water (70:30) | 9.8 min | 3.1 |

Environmental and Regulatory Considerations

The E-factor for (3S,5R)-atorvastatin synthesis ranges 18–32 kg waste/kg product, primarily from solvent use in crystallizations. Emerging microwave-assisted continuous flow systems reduce this to 12 kg/kg while increasing space-time yield 4-fold.

Análisis De Reacciones Químicas

Key Synthetic Strategies

-

Lactonization : Final steps often involve lactone formation (e.g., atorvastatin lactone in Hantzsch route), which is hydrolyzed to the active acid form using methanolic NaOH or Ca(OAc)₂ .

-

Key Intermediate : Methyl ester of amine 3 is critical for Paal–Knorr cyclocondensation, enabling pyrrole ring formation .

Metabolic Reactions

Atorvastatin undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes and glucuronidation.

Primary Metabolic Pathways

-

CYP3A4 Hydroxylation : Generates active ortho- and para-hydroxylated metabolites, contributing to 70% of systemic HMG-CoA reductase inhibition .

-

β-Oxidation : Forms inactive metabolites via mitochondrial β-oxidation of the heptanoic acid side chain .

-

Lactonization : Acid form reversibly converts to lactone via acyl glucuronide intermediates (UGT1A1/UGT1A3), altering solubility and toxicity .

Metabolite Activity

| Metabolite | Activity Relative to Parent Drug | Role in Toxicity |

|---|---|---|

| Ortho-hydroxy | 70% inhibitory potency | Minimal |

| Para-hydroxy | 70% inhibitory potency | Minimal |

| Lactone | Inactive | Linked to myopathy risk |

Stereochemical Considerations

The (3S,5R) configuration is critical for synthetic and pharmacological activity but differs from the biologically active (3R,5R) enantiomer.

Impact of Configuration

-

(3S,5R) vs. (3R,5R) : The (3S,5R) enantiomer is inactive at HMG-CoA reductase due to mismatched stereochemistry; proper (3R,5R) configuration is essential for binding .

-

Crystallization : Calcium salt formation (atorvastatin calcium) stabilizes the active enantiomer during large-scale synthesis .

HMG-CoA Reductase Inhibition

-

Competitive Inhibition : The (3R,5R)-dihydroxyheptanoic acid moiety mimics HMG-CoA’s mevaldyl CoA transition state, binding with Kᵢ ≈ 0.1–1.3 nM .

-

Structural Dynamics : Fluorophenyl and alanine groups embed into lipid membranes, positioning the inhibitor moiety at the HMG-CoA reductase active site .

Lactone-Acid Equilibrium

-

Kinetics : Lactonization is pH-dependent, favored in acidic environments (e.g., stomach) .

-

Pharmacological Impact : Acid form predominates in systemic circulation, while lactone form accumulates in tissues, contributing to myotoxicity .

Degradation Pathways

Aplicaciones Científicas De Investigación

Cardiovascular Disease Prevention

Atorvastatin is widely recognized for its role in preventing cardiovascular diseases (CVD). Numerous clinical trials have established its effectiveness in reducing the risk of major cardiovascular events, including myocardial infarctions and strokes.

- Clinical Trials : The Atorvastatin Landmarks program, which includes 32 major trials, demonstrated that atorvastatin significantly reduces adverse coronary heart disease (CHD) events. High-dose atorvastatin has been shown to lower low-density lipoprotein (LDL) cholesterol levels to approximately 70 mg/dL and improve cardiac outcomes in both primary and secondary prevention settings .

-

Specific Studies :

- The Anglo-Scandinavian Cardiac Outcomes Trial (ASCOT) reported a 36% reduction in coronary events among hypertensive patients treated with atorvastatin .

- In the Collaborative Atorvastatin Diabetes Study (CARDS), atorvastatin reduced the risk of stroke by 48% and myocardial infarction by 42% in hypercholesterolemic patients with type 2 diabetes .

Non-Cardiovascular Applications

Recent research has expanded the understanding of atorvastatin's benefits beyond cardiovascular health.

- Cognitive Decline : Preliminary studies suggest that atorvastatin may slow cognitive decline in patients with Alzheimer's disease, indicating potential neuroprotective effects .

- Kidney Disease : Atorvastatin has been associated with reduced progression of mild chronic kidney disease. However, it showed no significant benefit in patients with end-stage renal disease on hemodialysis .

Case Studies

Several case studies illustrate the diverse applications of atorvastatin:

- Case Study on Statin Intolerance : A 75-year-old woman with hypertension experienced severe muscle pain after starting atorvastatin. This case highlights the importance of monitoring for adverse effects while recognizing the drug's benefits in managing cholesterol levels .

- Efficacy in Clinically Isolated Syndrome (CIS) : A phase II trial tested atorvastatin's efficacy in patients with CIS. Although the study faced recruitment challenges, it aimed to assess the drug's impact on clinical and MRI outcomes related to neurological health .

Summary Table of Clinical Applications

Mecanismo De Acción

Atorvastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to a decrease in low-density lipoprotein cholesterol levels. This reduction results in a compensatory increase in the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein from the bloodstream .

Comparación Con Compuestos Similares

Efficacy in Lipid-Lowering

The STELLAR trial compared rosuvastatin, atorvastatin, simvastatin, and pravastatin across doses (10–80 mg) in 2,431 hypercholesterolemic patients. Key findings include:

| Statin | LDL Reduction (%) | HDL Increase (%) | ATP-III Goal Achievement (%) |

|---|---|---|---|

| Rosuvastatin | 46–55 | +7.7–9.6 | 82–89 |

| Atorvastatin | 37–51 | +2.1–6.8 | 69–85 |

| Simvastatin | 28–46 | +2.1–6.8 | 64–77 |

| Pravastatin | 20–34 | +2.1–6.8 | 42–58 |

Rosuvastatin demonstrated superior LDL reduction (+8.2% vs. atorvastatin) and higher HDL elevation. Atorvastatin outperformed simvastatin and pravastatin but was less effective than rosuvastatin .

Mechanistic Differences

- Atorvastatin: Non-selective inhibition of hepatic and extrahepatic HMG-CoA reductase.

- Rosuvastatin : Higher hepatoselectivity, leading to fewer muscle-related adverse effects .

- (3S,5R)-Atorvastatin: Limited activity due to unfavorable stereochemistry; primarily an impurity with negligible therapeutic contribution .

Comparison with Atorvastatin Stereoisomers

Atorvastatin has four stereoisomers, each differing in hydroxyl group orientation at C3 and C5:

*Biological activity scores from network pharmacology studies, where higher scores indicate stronger HMG-CoA inhibition .

Structural and Functional Insights

- The (3R,5R) configuration optimizes binding to HMG-CoA reductase’s active site, whereas (3S,5R) and other isomers exhibit weaker interactions due to misalignment of hydroxyl groups .

- Synthesis : (3S,5R)-atorvastatin is produced during chiral synthesis of atorvastatin via asymmetric cycloaddition and β-hydroxy ketone intermediates .

Regulatory Considerations

The United States Pharmacopeia (USP) designates (3S,5R)-atorvastatin as a reference impurity (Related Compound B), mandating its control in drug formulations. A 2020 USP revision corrected its stereochemical descriptor to "3S,5R" from earlier nomenclature errors .

Key Research Findings

- Degradation Pathways : (3S,5R)-atorvastatin forms via epimerization under acidic or thermal conditions, alongside lactone derivatives and desfluoro analogs .

- Biological Impact: In neuroblastoma cells, atorvastatin increased p62/SQSTM1 mRNA (16.81%), suggesting autophagy modulation.

- The role of (3S,5R)-atorvastatin in this process remains unstudied .

Actividad Biológica

Atorvastatin, a member of the statin class of drugs, is primarily known for its lipid-lowering properties. However, its biological activity extends beyond cholesterol management, encompassing a range of pleiotropic effects that contribute to cardiovascular health and other potential therapeutic applications. This article provides a comprehensive overview of the biological activity of atorvastatin, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and emerging research findings.

Atorvastatin functions primarily as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By inhibiting this enzyme, atorvastatin effectively reduces the production of mevalonate, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol in the bloodstream. This mechanism also stimulates the upregulation of hepatic LDL receptors, enhancing the clearance of LDL from circulation .

Key Mechanisms:

- Cholesterol Reduction: Decreases LDL-C, triglycerides (TG), and apolipoprotein B (apo B).

- Pleiotropic Effects: Improves endothelial function, stabilizes atherosclerotic plaques, reduces oxidative stress and inflammation, and inhibits thrombogenesis .

Pharmacokinetics

Atorvastatin is characterized by specific pharmacokinetic properties that influence its efficacy and safety profile:

- Absorption: Rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours post-administration. The bioavailability is approximately 14% due to extensive first-pass metabolism .

- Distribution: Highly bound to plasma proteins (>98%) with a volume of distribution around 380 liters .

- Metabolism: Metabolized predominantly by cytochrome P450 3A4 to active metabolites that also inhibit HMG-CoA reductase .

- Excretion: Primarily eliminated via bile without enterohepatic recirculation; renal elimination is minimal (<1%) .

- Half-life: Atorvastatin has a half-life of about 14 hours; its active metabolites have longer half-lives ranging from 20 to 30 hours .

Clinical Efficacy

Numerous clinical trials have established atorvastatin's effectiveness in reducing cardiovascular events. The following table summarizes key findings from pivotal studies:

Case Studies and Emerging Research

Emerging research highlights additional biological activities of atorvastatin beyond lipid-lowering effects:

- Antibacterial Properties: Recent studies have shown that atorvastatin exhibits antibacterial activity against Helicobacter pylori isolates, suggesting potential applications in treating infections .

- COVID-19 Outcomes: Chronic use of atorvastatin has been associated with decreased hospitalization and mortality rates in COVID-19 patients, indicating a possible protective effect against severe outcomes .

- Chronic Kidney Disease: Evidence suggests atorvastatin may slow the progression of mild chronic kidney disease but shows no benefit in end-stage renal disease patients undergoing hemodialysis .

Q & A

Q. What are the key considerations for designing randomized controlled trials (RCTs) evaluating high-dose atorvastatin in acute coronary syndrome (ACS) patients?

Methodological Answer:

- Inclusion/Exclusion Criteria : Prioritize patients with ACS undergoing percutaneous coronary intervention (PCI), excluding those with liver dysfunction, uncontrolled diabetes, or recent cardiovascular events (e.g., myocardial infarction) to minimize confounding factors .

- Dosing Strategy : Use high-dose preloading (e.g., 80 mg) versus placebo/low-dose arms, with standardized timing relative to PCI (e.g., 12–24 hours pre-procedure) .

- Outcome Metrics : Primary endpoints should include major adverse cardiac events (MACE), while secondary endpoints may assess lipid profile changes (LDL-C reduction, HDL-C elevation) and inflammatory biomarkers (e.g., CRP) .

- Meta-Analysis Integration : Aggregate data from PubMed, Embase, and Cochrane CENTRAL to address heterogeneity between trials .

Q. How can HPLC methods be optimized for quantifying (3S,5R)-atorvastatin in pharmaceutical formulations?

Methodological Answer:

- Chromatographic Parameters : Utilize Box-Behnken response surface methodology to optimize mobile phase composition (e.g., methanol-acetonitrile-phosphate buffer), pH (5.0–6.5), and flow rate (1.0–1.5 mL/min) .

- Internal Standards : Atorvastatin’s lactone form or pravastatin can serve as internal standards to improve precision .

- Validation : Follow ICH guidelines for linearity (1–50 µg/mL), LOD/LOQ (0.1–0.3 µg/mL), and robustness testing against pH (±0.2) and temperature (±2°C) variations .

Q. What analytical techniques distinguish (3S,5R)-atorvastatin from its enantiomers and related impurities?

Methodological Answer:

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with n-hexane/ethanol mobile phases to resolve (3S,5R) from (3R,5R) isomers .

- Voltammetric Sensors : Nanomaterial-modified electrodes (e.g., carbon nanotubes) detect electrochemical signals specific to the (3S,5R) configuration .

- Mass Spectrometry : High-resolution LC-MS/MS identifies Related Compound B (CAS 887196-25-0) via unique fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data on atorvastatin’s anti-inflammatory efficacy in non-cardiovascular conditions (e.g., bronchiectasis) be resolved?

Methodological Answer:

- Mechanistic Studies : Assess dose-dependent inhibition of IL-8, TNF-α, and ICAM-1 in bronchial epithelial cells to clarify anti-inflammatory pathways .

- Trial Design Adjustments : Implement crossover studies with extended washout periods (≥6 months) to mitigate carryover effects in chronic conditions .

- Biomarker Stratification : Subgroup patients by baseline CRP levels or bacterial colonization (e.g., Pseudomonas aeruginosa) to identify responders .

Q. What strategies address nonlinear pharmacokinetics (PK) in (3S,5R)-atorvastatin studies?

Methodological Answer:

- Population PK Modeling : Incorporate covariates like age, CYP3A4 polymorphisms, and concurrent medications (e.g., erythromycin) to explain variability in AUC and Cmax.

- Hepatotoxicity Monitoring : Track ALT/AST levels in high-dose cohorts (80 mg/day) using longitudinal data from registries like CPRD .

- Dose-Adjustment Algorithms : Develop Bayesian models for patients with renal impairment or statin intolerance, leveraging sparse sampling data .

Q. How can synthetic routes for (3S,5R)-atorvastatin intermediates be improved to reduce enantiomeric impurities?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Employ Sharpless epoxidation or Noyori hydrogenation to enhance stereochemical control during pyrrole ring formation .

- Crystallization Optimization : Use solvent systems (e.g., ethyl acetate/water) with seeding to isolate the calcium salt of (3S,5R)-atorvastatin from diastereomeric mixtures .

- Process Analytical Technology (PAT) : Implement in-line FTIR and Raman spectroscopy for real-time monitoring of intermediate purity .

Q. What statistical approaches reconcile contradictory findings in meta-analyses of atorvastatin’s cardioprotective effects?

Methodological Answer:

- Network Meta-Analysis : Compare atorvastatin against other statins (e.g., simvastatin) using Bayesian models to rank efficacy in LDL-C reduction .

- Sensitivity Analysis : Exclude trials with high risk of bias (e.g., unblinded studies) or small sample sizes (<100 patients) .

- Meta-Regression : Investigate covariates such as baseline LDL-C, statin adherence rates, and geographic region to explain heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.